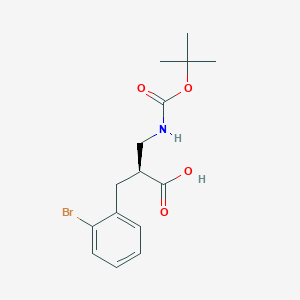
(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a bromine atom and a tert-butoxycarbonyl group makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-benzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-bromo-benzaldehyde and tert-butyl carbamate.
Reduction and Protection: The intermediate is then reduced to form the corresponding alcohol, which is subsequently protected with a tert-butoxycarbonyl group.
Final Product: The protected intermediate undergoes further reactions, including oxidation and amination, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(2-Chloro-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
- (S)-3-(2-Fluoro-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
- (S)-3-(2-Iodo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid
Uniqueness
The uniqueness of (S)-3-(2-Bromo-phenyl)-2-(tert-butoxycarbonylamino-methyl)-propionic acid lies in the presence of the bromine atom, which can participate in unique substitution reactions and influence the compound’s reactivity and biological activity.
Properties
CAS No. |
1260592-51-5 |
|---|---|
Molecular Formula |
C15H20BrNO4 |
Molecular Weight |
358.23 g/mol |
IUPAC Name |
(2S)-2-[(2-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
SQUBOYNYBZABGR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991636.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
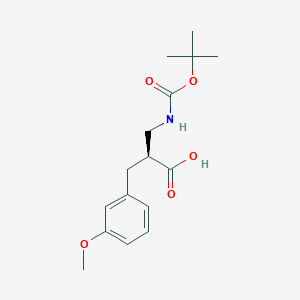
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
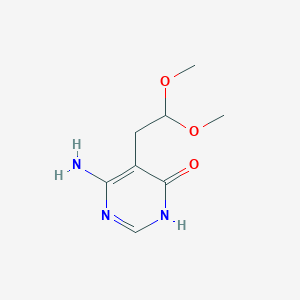
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)

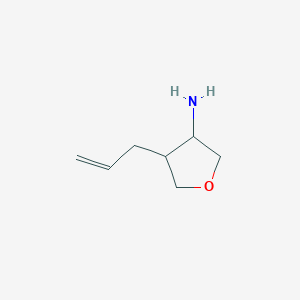
![Ethyl 6-oxo-2-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13991682.png)
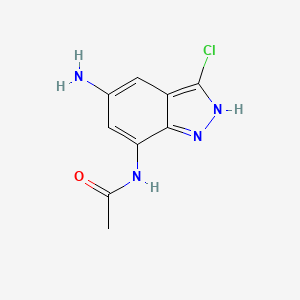
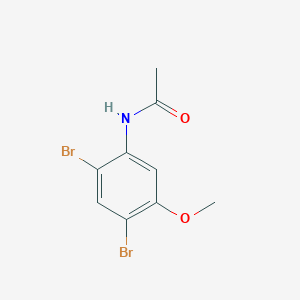
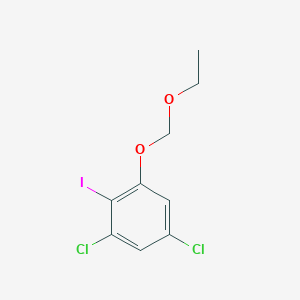
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991707.png)
